Methyl((2-[(4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]ethyl))amine
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Overview
Description
Methyl((2-[(4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]ethyl))amine is an organic compound that contains a triazole ring, which is a five-membered ring composed of three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl((2-[(4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]ethyl))amine typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate is then further reacted with methylamine under appropriate conditions to produce the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl((2-[(4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]ethyl))amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
Methyl((2-[(4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]ethyl))amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of Methyl((2-[(4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]ethyl))amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: This compound is similar in structure and is used in similar applications.
2-({4-Amino-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclopentylpropanamide: Another triazole derivative with potential biological activities.
Uniqueness
Methyl((2-[(4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]ethyl))amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties
Biological Activity
Methyl((2-[(4-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]ethyl))amine is a compound that belongs to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring and a sulfanyl group, which are known to contribute to its biological activities. The molecular formula is C12H16N4S with a molecular weight of approximately 264.35 g/mol. The presence of these functional groups suggests potential applications in treating various diseases, including fungal infections and cancer.
Triazole compounds often exert their biological effects by interacting with specific molecular targets such as enzymes or receptors. The mechanism typically involves:
- Inhibition of Enzyme Activity : Many triazoles inhibit enzymes involved in fungal cell wall synthesis or cancer cell proliferation.
- Modulation of Receptor Function : Some compounds may alter receptor activity, influencing cellular signaling pathways.
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. They act primarily by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to compromised cell membrane integrity and ultimately fungal cell death.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through multiple pathways.
Study on Antioxidant and Antibacterial Activities
A study published in PMC examined a series of alkyl thio-1,2,4-triazole compounds that demonstrated significant antioxidant and antibacterial activities. The findings indicated that certain derivatives exhibited IC50 values comparable to established antioxidants like ascorbic acid, suggesting their potential utility in pharmaceutical applications .
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinities of triazole derivatives with target enzymes. For example, compounds were found to exhibit high binding affinities (docking scores ≤ -9.0 kcal/mol) with bacterial enzyme targets, indicating strong interactions that could lead to effective antibacterial action .
Comparative Analysis of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(4-Nitrophenyl)-2-{(4-Pyridinyl)methyl}-4H-1,2,4-triazole | Triazole ring with nitro substitution | Anticancer |
Ethyl ((4-Phenyl-5-Pyridin-4-yl)-4H-1,2,4-triazol-3-thiol) Acetate | Triazole ring with thiol group | Antifungal |
5-Mercapto(substitutedthio)-1,2,4-triazoles | Alkylthio groups | Antioxidant and antibacterial |
Properties
Molecular Formula |
C6H12N4S |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
N-methyl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C6H12N4S/c1-7-3-4-11-6-9-8-5-10(6)2/h5,7H,3-4H2,1-2H3 |
InChI Key |
ULEIJIOZNQKEBD-UHFFFAOYSA-N |
Canonical SMILES |
CNCCSC1=NN=CN1C |
Origin of Product |
United States |
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